molecular formula C14H12N4 B3050747 1-Benzyl-5-phenyltetrazole CAS No. 28386-90-5

1-Benzyl-5-phenyltetrazole

Cat. No. B3050747
CAS RN: 28386-90-5
M. Wt: 236.27 g/mol
InChI Key: YTRHEDWQEBRFOU-UHFFFAOYSA-N
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Patent
US04774266

Procedure details

Benzyl chloride (0.15 mole; 19.0 g), sodium 5-phenyltetrazole (0.165 mole; 27.4 g) and 2-methoxyethanol (100 ml) were heated at 100° C. for 3.5 hours). The mixture was cooled to precipitate NaCl. Water (250 ml) was added to the filtrate to precipitate a product which was filtered, washed with H2O (50 ml) and dried in-vacuo at 60° C. for four hours. The product weight was 32.8 g. (92.5 percent yield), m.p. 54°-67° C. Reported; 2-benzyl-5-phenyltetrazole, m.p. 65.5°-66° C. 1-benzyl-5-phenyltetrazole, m.p. 92.5°-93° C. Elemental analysis found: C, 71.57; H, 5.30; N, 21.39. Calculation for C14H 12N4 : C, 71.17; H, 5.12; N, 23.71. 13C NMR established a 3/1 isomer ratio for the 2-benzyl/1 -benzyl substitution products, respectively. The isomers are represented by the following structures; ##STR6##
Quantity
19 g
Type
reactant
Reaction Step One
Name
sodium 5-phenyltetrazole
Quantity
27.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1](Cl)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:9]1([C:15]2[NH:19][N:18]=[N:17][N:16]=2)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.[Na]>COCCO>[CH2:1]([N:19]1[C:15]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[N:16][N:17]=[N:18]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2,^1:19|

Inputs

Step One
Name
Quantity
19 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Name
sodium 5-phenyltetrazole
Quantity
27.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=NN=NN1.[Na]
Name
Quantity
100 mL
Type
solvent
Smiles
COCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
to precipitate NaCl
ADDITION
Type
ADDITION
Details
Water (250 ml) was added to the filtrate
CUSTOM
Type
CUSTOM
Details
to precipitate a product which
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with H2O (50 ml)
CUSTOM
Type
CUSTOM
Details
dried in-vacuo at 60° C. for four hours
Duration
4 h

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)N1N=NN=C1C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.